molecular formula C25H26FN7O4S3 B2473256 4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309940-53-2

4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2473256
CAS No.: 309940-53-2
M. Wt: 603.71
InChI Key: QABIIVOZIKWYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group, a thiazole-linked carbamoyl methyl sulfanyl moiety, and a benzamide-diethylsulfamoyl side chain.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN7O4S3/c1-3-32(4-2)40(36,37)20-11-5-17(6-12-20)23(35)28-15-21-30-31-25(33(21)19-9-7-18(26)8-10-19)39-16-22(34)29-24-27-13-14-38-24/h5-14H,3-4,15-16H2,1-2H3,(H,28,35)(H,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABIIVOZIKWYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the fluorophenyl group and the thiazole ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

Example Compound : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones

  • Structural Differences : These analogues feature a triazole-thione tautomer with sulfonylphenyl and difluorophenyl substituents, contrasting with the target compound’s diethylsulfamoyl and thiazole-carbamoyl methyl sulfanyl groups.
  • Key Findings :
    • Tautomerism between thione and thiol forms is influenced by electron-withdrawing substituents (e.g., sulfonyl groups) .
    • The absence of a carbonyl group in the triazole-thiones (confirmed via IR spectroscopy) distinguishes them from hydrazinecarbothioamide precursors .
    • Antimicrobial activity is modulated by halogen substituents (Cl, Br), with brominated derivatives showing enhanced potency .

Relevance to Target Compound: The target’s 4-fluorophenyl group may mimic the electron-withdrawing effects of sulfonyl substituents, stabilizing the triazole ring for improved bioactivity.

Sulfonamide and Sulfamoyl Derivatives

Example Compound : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

  • Structural Differences : This compound contains a sulfonamide linkage to an oxazole ring, whereas the target compound uses a diethylsulfamoyl group connected to a benzamide-thiazole system.
  • Key Findings :
    • Sulfonamide derivatives exhibit broad-spectrum antimicrobial activity, with electron-withdrawing groups (e.g., methyl on oxazole) enhancing stability and target affinity .
    • Crystal structure analysis reveals planar geometries conducive to π-π stacking, a feature shared with the target compound’s aromatic rings .

Thiazole and Thiadiazole Derivatives

Example Compound : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

  • Structural Differences : This compound features dual thiadiazole rings with methylphenyl substituents, contrasting with the target’s integration of thiazole and triazole systems.
  • Sulfanyl groups enhance redox activity, which may contribute to antimicrobial mechanisms .

Halogen-Substituted Analogues

Example Compounds : 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-substituted thiazoles

  • Structural Differences : These derivatives use chloro or bromo substituents on phenyl rings, whereas the target compound employs a 4-fluorophenyl group.
  • Key Findings :
    • Brominated derivatives exhibit superior antimicrobial activity compared to chlorinated analogues due to increased electronegativity and van der Waals interactions .
    • Fluorine’s small atomic radius and high electronegativity may optimize target binding without steric hindrance, as seen in fluorophenyl-containing drugs .

Relevance to Target Compound : The 4-fluorophenyl group in the target compound likely balances electronic effects and steric bulk, positioning it as a pharmacologically favorable substituent .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{[4-(4-fluorophenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Diethylsulfamoyl group : Known for its role in various sulfonamide drugs.
  • Triazole ring : Often associated with antifungal and antibacterial properties.
  • Thiazole moiety : Implicated in diverse biological activities including antimicrobial and anticancer effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase (CA) :
    • Research indicates that compounds with similar structures inhibit various human and bacterial carbonic anhydrase isoforms. For example, studies have shown that derivatives of sulfonamides exhibit potent inhibitory effects against CA I, II, VII, and XIII with IC50 values in the low nanomolar range .
  • Antimicrobial Activity :
    • The presence of the thiazole and triazole rings suggests potential antimicrobial properties. Compounds with these structures have been reported to show significant activity against a range of pathogens, including bacteria and fungi.
  • Neuroprotective Effects :
    • Some derivatives have demonstrated neuroprotective effects in models of neurological disorders, potentially through modulation of neurotransmitter levels and reduction of oxidative stress .

In vitro Studies

A series of studies have evaluated the biological activity of related compounds:

CompoundTargetIC50 (nM)Notes
Compound AhCA II38.5More potent than acetazolamide
Compound BMscCA360.8Effective against bacterial isoform
Compound CNeuroprotectiveN/AReduces oxidative stress in neuronal models

These studies indicate that compounds similar to the target molecule show promising results as inhibitors of carbonic anhydrases and have potential applications in treating neurological conditions.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study demonstrated that a related compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfamoyl group enhance its antimicrobial efficacy.
  • Neuroprotective Mechanism :
    • In a zebrafish model of epilepsy, a derivative exhibited significant protective effects against seizures by modulating neurotransmitter levels and reducing oxidative stress markers . This highlights the therapeutic potential for neurological disorders.

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, leveraging nucleophilic substitutions, cyclizations, and coupling reactions. Key steps include:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions in ethanol or DMF .
  • Step 2: Introduction of the thiazole-carbamoyl moiety through a sulfanyl linker, requiring controlled pH (7–9) and thiophilic catalysts like NaH or K₂CO₃ .
  • Step 3: Final coupling of the benzamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DCM .

Critical Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (cyclization step)Higher temps risk decomposition
SolventPolar aprotic (DMF, DMSO)Enhances nucleophilicity
Reaction Time12–24 hrs (coupling step)Incomplete coupling if shortened

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:
Post-synthesis characterization requires a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Assign peaks for triazole (δ 8.1–8.3 ppm), thiazole (δ 7.5–7.7 ppm), and benzamide (δ 7.8–8.0 ppm) moieties .
  • FT-IR : Confirm sulfonamide (1320–1160 cm⁻¹, S=O stretch) and carbamoyl (1680–1640 cm⁻¹, C=O) groups .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min (≥95% purity) .

Common Pitfalls:

  • Overlapping NMR signals from aromatic protons (use 2D-COSY for resolution) .
  • Residual solvents in FT-IR (ensure thorough drying under vacuum) .

Advanced: How can researchers evaluate the compound’s bioactivity against antimicrobial targets?

Answer:
Follow standardized microbiological assays:

  • MIC (Minimum Inhibitory Concentration):
    • Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
    • Compare with control drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Time-Kill Kinetics: Monitor log-phase reduction over 24 hrs to assess bactericidal vs. bacteriostatic effects .

Key Findings from Analogues:

StrainMIC (µg/mL)Reference Compound (MIC)
S. aureus8–16Ciprofloxacin (0.5–2)
C. albicans32–64Fluconazole (1–4)

Advanced: What computational and experimental methods elucidate its mechanism of action?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with bacterial DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5TZ1). The thiazole and triazole groups show hydrogen bonding with active-site residues .
  • Crystallography: Resolve co-crystals with target proteins (e.g., X-ray diffraction at 1.8 Å resolution) to validate binding modes .
  • Enzyme Inhibition Assays: Measure IC₅₀ for ATPase activity (gyrase) or lanosterol demethylation (CYP51) .

Functional Group Roles:

GroupHypothesized Role
SulfonamideBinds Mg²⁺ in gyrase ATP pocket
Thiazole-carbamoylDisrupts fungal membrane ergosterol

Advanced: How to address solubility challenges in in vitro assays?

Answer:
The compound’s hydrophobicity (logP ~3.5) necessitates:

  • Co-solvents: Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .
  • Prodrug Design: Introduce phosphate esters at the benzamide group for improved solubility, cleaved by phosphatases in vivo .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:
Conflicting MIC or IC₅₀ values often arise from:

  • Strain Variability: Use standardized strains (e.g., ATCC 25922 for E. coli) and validate with clinical isolates .
  • Assay Conditions: Control pH (7.4 for bacterial assays vs. 5.8 for fungal) and inoculum size (1–5 × 10⁵ CFU/mL) .
  • Orthogonal Assays: Confirm results with intracellular ATP quantification (via luminescence) or SEM imaging of membrane damage .

Case Study: A 2-fold MIC variation against P. aeruginosa was traced to differences in cation-adjusted Mueller-Hinton broth vs. standard broth .

Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced potency?

Answer:

  • Substitution Patterns:
    • Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance bacterial membrane penetration .
    • Modify the diethylsulfamoyl group to a cyclic sulfonamide (e.g., piperazinyl) for reduced cytotoxicity .
  • Fragment-Based Design: Screen truncated analogues (e.g., triazole-thiazole core) to identify essential pharmacophores .

SAR Insights:

ModificationEffect on MIC (µg/mL)
-CF₃ at phenylMIC ↓ 4-fold
Cyclic sulfonamideMIC unchanged, toxicity ↓ 50%

Advanced: What in silico tools predict metabolic stability and toxicity?

Answer:

  • ADMET Prediction: Use SwissADME to estimate CYP450 metabolism (major isoforms: 3A4, 2D6) and hERG inhibition risk .
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with GLORYx .
  • Toxicity Profiling: Run ProTox-II to flag potential hepatotoxicity (alert: thiazole ring bioactivation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.